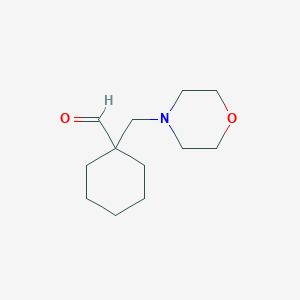
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde consists of a cyclohexane ring with a carbaldehyde (CHO) group and a morpholin-4-ylmethyl group attached . The morpholine ring contains a nitrogen atom and an oxygen atom, making it a heterocyclic compound .Physical And Chemical Properties Analysis
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde has a molecular weight of 211.3 g/mol and a molecular formula of C12H21NO2 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Cyclocondensation of cyclohexene-4-carbaldehyde, which is structurally related to 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde, with morpholine leads to the production of various heterocyclic compounds like 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and pyrindines (Dyachenko, 2005).
Combustion Chemistry
- Morpholine, a related compound, is studied for its combustion chemistry as a model for oxygenated nitrogen-containing fuels. This research is significant for understanding the conversion of fuel-nitrogen in the combustion of biomass-derived fuels, which has implications for pollutant emission control (Lucassen et al., 2009).
Organic Synthesis
- The compound 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde can be used in organic synthesis processes. For example, it can react with lead tetraacetate to produce N-acetyl-morpholine and various ketones (Corbani, Rindonek, Scolastico, 1973).
Biofuel Research
- In the context of biofuels, morpholine derivatives are studied for their role in combustion chemistry and fuel-nitrogen conversion, which is crucial for developing cleaner burning biomass-derived fuels (Lucassen et al., 2011).
Chemical Reactions and Stereochemistry
- The compound has also been utilized in studies focusing on the synthesis and analysis of stereochemistry in chemical reactions, which contributes to the broader understanding of organic chemistry and molecular structures (Ertan et al., 1997).
Nucleophilic Behavior Studies
- Research on the nucleophilic behavior of morpholino ethenes, which are related to 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde, contributes to the understanding of reactions involving secondary amines (Ferri, Pitacco, Valentin, 1978).
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-12(4-2-1-3-5-12)10-13-6-8-15-9-7-13/h11H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSAEIKJWRAUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

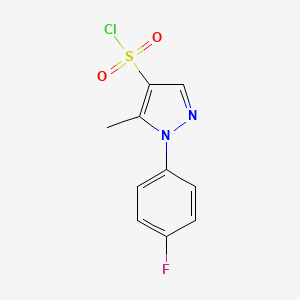
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

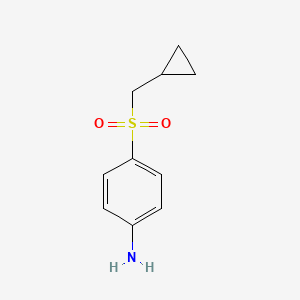
amine](/img/structure/B1443390.png)
![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
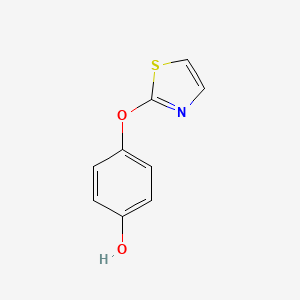
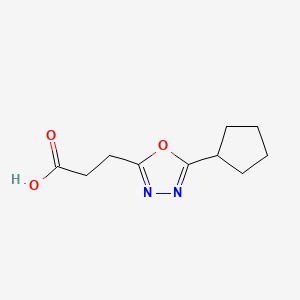
![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)
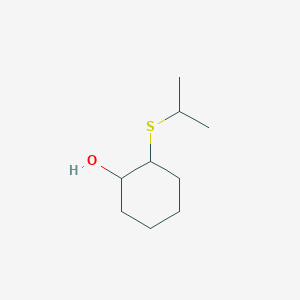
![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
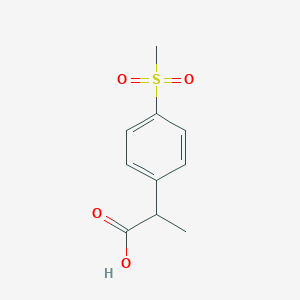
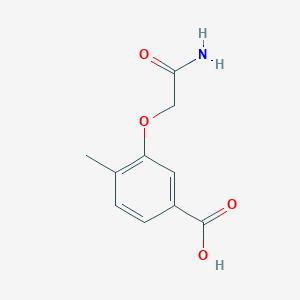
![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)